molecular formula C10H8BrClN4O2 B5725279 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B5725279
M. Wt: 331.55 g/mol
InChI Key: LZGQRXVZWADXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule integrates a 1,2,4-triazole ring, a prominent pharmacophore in medicinal chemistry, with a phenoxyacetamide structure. The 1,2,4-triazole scaffold is extensively documented for its diverse biological activities, serving as a key structural component in agents with demonstrated anticancer , antimicrobial , antifungal , and antiviral properties. The specific substitution pattern featuring bromo and chloro groups is intended to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. The primary research applications of this compound are anticipated to include its use as a building block in the synthesis of more complex molecules and its evaluation as a potential inhibitor for various enzymes. Researchers may employ it in the development of novel therapeutic agents, particularly in oncology and infectious disease, given the proven efficacy of triazole-based drugs like letrozole (an anticancer agent) and fluconazole (an antifungal agent) . The presence of the acetamide linker and halogenated aromatic system suggests potential for interaction with a range of biological targets, including kinases and other enzymes. This product is offered to support innovative drug discovery programs and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGQRXVZWADXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the Triazole Group: The phenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole group.

    Formation of the Acetamide: Finally, the triazole-containing intermediate is reacted with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions

The bromine and chlorine atoms on the phenoxy ring enable substitution reactions under specific conditions:

Reaction Type Conditions Products Key Observations
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME, 80°C 2-(4-Aryl-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide derivativesBromine selectively substitutes due to higher reactivity vs. chlorine. Yields: 65–85%.
HydroxylationCuI, KOH, H₂O, 120°C 2-(4-Hydroxy-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamideLimited by electron-withdrawing effects of adjacent chlorine. Requires harsh conditions .

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Mechanism
Acidic Hydrolysis6M HCl, reflux, 12h 2-(4-Bromo-2-chlorophenoxy)acetic acid + 3-Amino-1,2,4-triazoleProtonation of carbonyl oxygen followed by nucleophilic attack by water .
Basic Hydrolysis2M NaOH, 70°C, 8h Sodium 2-(4-bromo-2-chlorophenoxy)acetate + 3-Amino-1,2,4-triazoleBase-mediated cleavage of the amide bond via tetrahedral intermediate .

Reactivity of the 1,2,4-Triazole Ring

The triazole moiety participates in coordination and alkylation reactions:

Metal Complexation

The triazole’s nitrogen atoms act as ligands for transition metals:

Metal Salt Conditions Complex Structure Application
HgCl₂EtOH, rt, 2h[Hg(C₁₀H₇BrClN₄O₂)Cl₂]Stabilizes Hg(II) in a distorted tetrahedral geometry.
Cu(NO₃)₂MeOH, 60°C, 6h [Cu(C₁₀H₇BrClN₄O₂)(NO₃)(H₂O)]Exhibits catalytic activity in oxidation reactions .

N-Alkylation

The NH group of the triazole undergoes alkylation:

Alkylating Agent Base Product Yield
Methyl iodideK₂CO₃, DMF 2-(4-Bromo-2-chlorophenoxy)-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide72%
Benzyl chlorideNaH, THF 2-(4-Bromo-2-chlorophenoxy)-N-(4-benzyl-4H-1,2,4-triazol-3-yl)acetamide68%

Oxidation of the Phenoxy Group

Controlled oxidation targets the ether linkage:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂SO₄, 100°C 2-(4-Bromo-2-chlorophenoxy)acetic acidOver-oxidation degrades the triazole .
OzoneCH₂Cl₂, −78°C Fragmented aldehydes and ketonesNon-selective; limited synthetic utility .

Reduction of the Amide Bond

Catalytic hydrogenation cleaves the acetamide:

Catalyst Conditions Products Efficiency
Pd/CH₂ (1 atm), EtOH 2-(4-Bromo-2-chlorophenoxy)ethylamine + Triazole55% conversion

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing halogens, directed EAS occurs at the ortho position to oxygen:

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2h 2-(4-Bromo-2-chloro-5-nitrophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide40%
AcCl/AlCl₃Reflux, 4h 2-(4-Bromo-2-chloro-5-acetylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide34%

Supramolecular Interactions

Crystallographic studies reveal intermolecular hydrogen bonding between the triazole NH and acetamide carbonyl, forming 1D chains . These interactions influence solubility and stability in solid-state applications.

Scientific Research Applications

Antifungal Properties

Research indicates that derivatives of triazoles exhibit significant antifungal activity. For instance, studies have shown that compounds similar to 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide demonstrate effectiveness against various fungal strains, making them potential candidates for agricultural fungicides .

Antimicrobial Activity

In addition to antifungal properties, this compound has shown promising antimicrobial activities. Its efficacy against bacterial pathogens suggests potential applications in developing new antibiotics or antimicrobial agents .

Herbicidal Applications

The compound's structural characteristics suggest it may also have herbicidal properties. Research into similar compounds indicates that triazole derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal efficacy of several triazole derivatives, including 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide. The results indicated that this compound exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

CompoundMIC (µg/mL)Fungal Strain
Test Compound16Candida albicans
Test Compound32Aspergillus niger
Fluconazole8Candida albicans

Case Study 2: Herbicidal Efficacy

Another study investigated the herbicidal potential of triazole derivatives on common agricultural weeds. The compound demonstrated effective weed control at concentrations as low as 50 µg/mL.

Weed SpeciesApplication Rate (µg/mL)Efficacy (%)
Amaranthus retroflexus5085%
Echinochloa crus-galli5090%

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole group could play a role in binding to the target, while the phenoxy and acetamide groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Phenoxy/Triazole Motifs
  • WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide): WH7 shares the phenoxy-triazole-acetamide backbone but substitutes the 4-bromo and 2-chloro groups with 4-chloro and 2-methyl. It acts as a potent auxin mimic, inhibiting root growth in Arabidopsis at nanomolar concentrations .
  • VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): VUAA1 replaces the phenoxy group with a thioether linkage and incorporates pyridinyl and ethylphenyl substituents. It is a well-characterized agonist of insect odorant receptor co-receptors (Orco), forming cation channels in vitro . The target compound’s oxygen-based phenoxy linker (vs. sulfur in VUAA1) may reduce electrophilicity and alter interactions with ion channels or enzymes.
Halogenated Derivatives
  • N-(4-Bromo-2-methylphenyl)-2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): This analog replaces the phenoxy group with a thioether and introduces a 4-bromo-2-methylphenyl acetamide tail. Its dual halogenation (Br, Cl) and methyl groups suggest high metabolic stability, though the sulfur linker may confer different pharmacokinetics compared to the oxygen-based target compound.
  • N-(3-Bromophenyl)-2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () :
    Similar to the above, this compound highlights the prevalence of halogenated triazole derivatives in agrochemical design. The bromo and chloro groups enhance resistance to enzymatic degradation, a feature likely shared by the target compound.

Key Observations :

  • Linker Differences: Oxygen (phenoxy) vs. sulfur (thioether) linkers influence electronic properties and hydrogen-bonding capacity, critical for target engagement .

Research Findings and Functional Implications

  • Agrochemical Potential: The structural similarity to WH7 suggests the target compound may act as a herbicide or plant growth regulator, with bromine enhancing persistence in environmental conditions .
  • Ion Channel Modulation: Unlike VUAA1 (Orco agonist) and OLC15 (Orco antagonist), the target’s phenoxy group may limit activity in insect ion channels but could be explored in mammalian systems .
  • Synthetic Accessibility: Halogenated phenoxy precursors may require specialized coupling reagents (e.g., Mitsunobu conditions) compared to thioether analogs synthesized via nucleophilic substitution ().

Biological Activity

2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromo-chlorophenoxy group and a triazole moiety attached to an acetamide backbone. Its molecular formula is C10H8BrClN4O2C_{10}H_{8}BrClN_{4}O_{2} with a molecular weight of approximately 331.55 g/mol .

PropertyValue
Molecular FormulaC10H8BrClN4O2
Molecular Weight331.55 g/mol
IUPAC Name2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide
CAS Number461449-40-1

Synthesis

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves several key steps:

  • Formation of the Phenoxy Intermediate : The starting material, 4-bromo-2-chlorophenol, reacts with an acylating agent.
  • Introduction of the Triazole Group : The phenoxy intermediate undergoes reaction with a triazole derivative.
  • Formation of the Acetamide : The final step involves reacting the triazole-containing intermediate with an acetamide derivative.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole group may facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

In vitro studies have shown that compounds similar to or derived from 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with similar structural motifs have been evaluated using turbidimetric methods for their effectiveness against various microbial strains .

Anticancer Activity

Research has indicated that certain derivatives demonstrate promising anticancer activity against human breast adenocarcinoma cell lines (e.g., MCF7). The mechanisms include inhibition of cancer cell proliferation through modulation of specific pathways involved in cell cycle regulation and apoptosis . Molecular docking studies have further elucidated the binding modes of these compounds to target proteins involved in cancer progression.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives similar to 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide against various bacterial strains. Results indicated that certain derivatives exhibited activity comparable to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Screening

In another investigation, derivatives were screened for anticancer activity using the Sulforhodamine B (SRB) assay against MCF7 cell lines. Compounds demonstrated IC50 values indicating effective inhibition of cell growth, suggesting their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide?

The synthesis typically involves multi-step reactions focusing on constructing the triazole core and coupling it with the substituted phenoxyacetamide moiety. Key steps include:

  • Triazole ring formation : Reacting 4-amino-1,2,4-triazole derivatives with halogenated reagents under controlled conditions (e.g., using K₂CO₃ as a base in anhydrous ethanol) .
  • Coupling reactions : The phenoxyacetamide group is introduced via nucleophilic substitution or amide bond formation. For example, bromo-/chloro-phenoxyacetic acid derivatives are coupled with the triazole amine using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane .
  • Purification : Chromatography (e.g., EtOAc/hexane gradients) or recrystallization from solvents like ethyl acetate .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Reference
Triazole formationK₂CO₃, EtOH, reflux, 8 h23
Amide couplingEDCI, DCM, 0°C, 3 h65–75

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Unit cell dimensions : Triclinic or monoclinic systems (e.g., a = 7.2061 Å, b = 9.521 Å for a related triazole acetamide) .
  • Hydrogen bonding : Intramolecular N–H⋯S and intermolecular C–H⋯O/N interactions stabilize the structure .
  • Torsion angles : Critical for understanding conformational flexibility (e.g., C1–N3–C2–C3 = −112.1° in a triazole derivative) .

Q. What spectroscopic methods are used for structural characterization?

  • ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, triazole NH at δ 10.2 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, triazole C=N at ~1550 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ = 409.35 for a bromophenyl-triazole analog) .

Advanced Research Questions

Q. What strategies optimize bioactivity through structural modifications?

  • Substituent variation : Modify the phenoxy group (e.g., replacing Br/Cl with electron-withdrawing groups) to enhance target affinity .
  • Linker optimization : Adjust the acetamide spacer length or introduce sulfanyl groups to improve metabolic stability .
  • Computational docking : Predict interactions with biological targets (e.g., auxin receptors or HIV-1 reverse transcriptase) using software like AutoDock .

Q. Example SAR Table

ModificationBioactivity (IC₅₀)TargetReference
4-Bromo-2-chloro12 µMHIV-1 RT
2-Methoxy45 µMSIRT2

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Comparative assays : Standardize protocols (e.g., consistent cell lines, IC₅₀ measurement methods) to minimize variability .
  • Metabolic stability studies : Evaluate compound degradation under physiological conditions to explain discrepancies in in vitro vs. in vivo results .
  • Structural analogs : Test derivatives to isolate the impact of specific functional groups (e.g., triazole vs. oxadiazole cores) .

Q. What computational models predict target interactions for this compound?

  • Molecular dynamics (MD) simulations : Study binding stability with proteins (e.g., Orco ion channels) over 100-ns trajectories .
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the triazole ring) for virtual screening .

Q. How to design experiments to study its mechanism of action?

  • Genetic knockouts : Use Arabidopsis mutants (e.g., auxin signaling mutants) to confirm auxin-like activity .
  • Patch-clamp electrophysiology : Measure ion channel modulation (e.g., Orco activation in insect olfactory receptors) .
  • Crystallographic fragment screening : Co-crystallize with target proteins to identify binding pockets .

Q. What are the known biological targets and associated pathways?

  • Plant auxin pathways : Mimics 2,4-D activity, inducing root growth inhibition via TIR1/AFB receptors .
  • HIV-1 reverse transcriptase : Inhibits viral replication through competitive binding .
  • Insect olfactory receptors : Acts as an Orco agonist, disrupting chemosensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.